4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
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Description
4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine is a useful research compound. Its molecular formula is C17H19FN2O2 and its molecular weight is 302.34 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine' involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde to form the intermediate 6-(4-fluorophenyl)-5-methoxy-2-(pyridin-2-yl)hex-2-enal. This intermediate is then reacted with morpholine to yield the final product.
Starting Materials
4-fluorobenzaldehyde, 2-pyridinecarboxaldehyde, morpholine, sodium hydroxide, acetic acid, ethanol, diethyl ethe
Reaction
Step 1: 4-fluorobenzaldehyde is reacted with 2-pyridinecarboxaldehyde in the presence of sodium hydroxide and acetic acid to form the intermediate 6-(4-fluorophenyl)-5-methoxy-2-(pyridin-2-yl)hex-2-enal., Step 2: The intermediate is then reacted with morpholine in ethanol and diethyl ether to yield the final product, 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.
properties
IUPAC Name |
4-[[6-(4-fluorophenyl)-5-methoxypyridin-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-21-16-7-6-15(12-20-8-10-22-11-9-20)19-17(16)13-2-4-14(18)5-3-13/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTVWZAVWBHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine |
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